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molecular formula C18H12F5N5O B8474071 Imidazo[1,2-a]pyridine,8-fluoro-3-[4-fluoro-3-[(1-methyl-1h-1,2,3-triazol-4-yl)methoxy]phenyl]-7-(trifluoromethyl)-

Imidazo[1,2-a]pyridine,8-fluoro-3-[4-fluoro-3-[(1-methyl-1h-1,2,3-triazol-4-yl)methoxy]phenyl]-7-(trifluoromethyl)-

Cat. No. B8474071
M. Wt: 409.3 g/mol
InChI Key: JTUWYFDQTKIEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279580B2

Procedure details

8-Fluoro-7-trifluoromethylimidazo[1,2-α]pyridine was coupled to 4-(5-bromo-2-fluorophenoxymethyl)-1-methyl-1H-[1,2,3]triazole as described in Example 6 to give 8-fluoro-3-[4-fluoro-3-(1-methyl-1H-[1,2,3]triazol-4-ylmethoxy)phenyl]-7-trifluoromethylimidazo[1,2-α]pyridine as an off-white solid: δH (400 MHz, d6-DMSO) 4.07 (3H, s), 5.53 (2H, s), 7.14 (1H, dd, J 7 and 7), 7.29-7.31 (1H, m), 7.44 (1H, dd, J 11 and 8), 7.73 (1H, dd, J 8 and 2), 8.06 (1H, s), 8.23 (1H, s), 8.62 (1H, d, J 7); m/z (ES+) 410 [MH+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(5-bromo-2-fluorophenoxymethyl)-1-methyl-1H-[1,2,3]triazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]2[N:4]([CH:12]=[CH:13][N:14]=2)[CH:5]=[CH:6][C:7]=1[C:8]([F:11])([F:10])[F:9].Br[C:16]1[CH:17]=[CH:18][C:19]([F:30])=[C:20]([CH:29]=1)[O:21][CH2:22][C:23]1[N:24]=[N:25][N:26]([CH3:28])[CH:27]=1>>[F:1][C:2]1[C:3]2[N:4]([C:12]([C:16]3[CH:17]=[CH:18][C:19]([F:30])=[C:20]([O:21][CH2:22][C:23]4[N:24]=[N:25][N:26]([CH3:28])[CH:27]=4)[CH:29]=3)=[CH:13][N:14]=2)[CH:5]=[CH:6][C:7]=1[C:8]([F:9])([F:10])[F:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=2N(C=CC1C(F)(F)F)C=CN2
Step Two
Name
4-(5-bromo-2-fluorophenoxymethyl)-1-methyl-1H-[1,2,3]triazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(OCC=2N=NN(C2)C)C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=2N(C=CC1C(F)(F)F)C(=CN2)C2=CC(=C(C=C2)F)OCC=2N=NN(C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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